molecular formula C14H12ClN3O2S B1654630 ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 254429-64-6

ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1654630
CAS No.: 254429-64-6
M. Wt: 321.8 g/mol
InChI Key: VEENHUSZNLTQEI-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the benzothiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzothiazole derivative with hydrazine hydrate and an appropriate β-diketone, such as ethyl acetoacetate, under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to inhibit enzymes like cyclooxygenase, which plays a role in the anti-inflammatory activity. The pyrazole ring can interact with various receptors, contributing to its analgesic and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    1H-pyrazole-5-carboxylate derivatives: These compounds share the pyrazole ring and are studied for their pharmacological properties.

Uniqueness

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the benzothiazole and pyrazole moieties, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-3-20-13(19)11-6-8(2)17-18(11)14-16-10-5-4-9(15)7-12(10)21-14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEENHUSZNLTQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372311
Record name ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254429-64-6
Record name ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
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ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
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ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
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ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
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ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate

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